N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 414.44 g/mol. This compound is notable for its incorporation of a furan ring and an imidazo[1,2-b]pyrazole moiety, which contribute to its biological activity and chemical properties. The compound's IUPAC name reflects its structural complexity, indicating the presence of various functional groups including a methanesulfonamide group.
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide typically involves several key steps:
Technical details regarding reaction times, temperatures, and purification methods (e.g., recrystallization or chromatography) are critical for optimizing yield and purity.
The molecular structure of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 414.44 g/mol |
InChI Key | ZFRHNSPFXXLMPO-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
The reactivity of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide can be analyzed through various chemical reactions:
Technical details regarding the conditions for these reactions (e.g., pH levels, temperature ranges) are essential for understanding the stability and reactivity of the compound.
The mechanism of action for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide is primarily related to its interaction with biological targets:
Data on binding affinities and kinetic parameters would enhance understanding of its effectiveness as a pharmaceutical agent.
Experimental data on melting point, boiling point, and spectral characteristics (NMR, IR spectra) would provide additional insights into the compound's properties.
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide has potential applications in various scientific fields:
Further research is necessary to fully elucidate its applications and optimize its use in various scientific domains.
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4